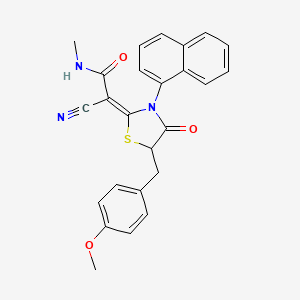

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

説明

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This step involves the reaction of a naphthalene derivative with a thiazolidine precursor under specific conditions to form the thiazolidine ring.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.

Formation of the Cyano Group: The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

科学的研究の応用

Synthetic Chemistry

Role as an Intermediate:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the facile formation of complex molecules, making it a valuable building block in synthetic pathways.

Table 1: Synthesis Pathways Utilizing (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Pharmaceutical Development

Therapeutic Potential:

Research indicates that this compound exhibits potential therapeutic effects against various diseases, particularly due to its anti-inflammatory properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines, indicating its potential as a lead compound for developing new anti-inflammatory drugs. The modification of structural components led to enhanced biological activity compared to existing treatments .

Agrochemicals

Development of Pesticides and Herbicides:

The compound is utilized in the formulation of agrochemicals, particularly in the development of pesticides and herbicides. Its efficacy in enhancing crop protection and yield has been documented in several studies.

Table 2: Agrochemical Formulations Containing this compound

| Product Type | Active Ingredient | Application Area |

|---|---|---|

| Herbicides | Formulated with thiazolidine derivatives | Weed control |

| Insecticides | Combined with other active ingredients | Pest management |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and protein interactions. Its structural analogs have been shown to interact with specific enzymes, providing insights into biochemical pathways.

Case Study: Enzyme Interaction

A recent investigation into the inhibitory effects on cyclooxygenase enzymes revealed that modifications to the thiazolidine core could enhance binding affinity, suggesting avenues for drug design targeting inflammatory pathways .

Polymer Science

Building Blocks for Specialty Polymers:

In polymer science, the compound acts as a building block for creating specialty polymers with tailored properties for industrial applications. Its incorporation into polymer matrices enhances mechanical and thermal properties.

Table 3: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High thermal degradation temperature | Coatings |

| Mechanical Strength | Improved tensile strength | Structural components |

作用機序

The mechanism of action of (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves modulation of biochemical pathways and cellular processes.

類似化合物との比較

Similar Compounds

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(phenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(pyridin-2-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide: Similar structure but with a pyridine ring instead of a naphthalene ring.

Uniqueness

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, with CAS number 924821-13-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidine ring and various aromatic substituents. Its molecular formula is with a molecular weight of 443.5 g/mol. The thiazolidine moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with thiazolidine structures often exhibit significant antimicrobial properties. In one study, derivatives of thiazolidinedione were tested against various bacterial strains, revealing moderate antibacterial activity with MIC values ranging from 100 to 400 μg/mL against Gram-positive bacteria, and slightly better results against certain fungi like Candida albicans .

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazolidinedione Derivative | Antibacterial | 100 - 400 | |

| Thiazolidinedione Derivative | Antifungal | 3.92 - 4.01 (against C. albicans) |

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been extensively studied. For instance, compounds similar to our target compound have shown promising results in vitro against various human tumor cell lines. Notably, compounds were evaluated against NCI-H460 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines, with some exhibiting IC50 values as low as 7.89 µM . This suggests that the compound may also possess significant anticancer properties.

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| NCI-H460 | Thiazolidinedione Derivative | 7.89 | |

| MCF7 | Thiazolidinedione Derivative | 8.85 |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiazolidine ring plays a crucial role in modulating cellular pathways involved in apoptosis and inflammation. The presence of the cyano group may enhance its reactivity and interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the thiazolidine ring and substituents can significantly impact biological activity. For instance, electron-withdrawing groups have been associated with increased potency against certain bacterial strains .

Key Findings from SAR Studies:

- Electron-withdrawing groups : Enhance antibacterial activity.

- Hydrophobic moieties : Improve interaction with lipid membranes, potentially increasing efficacy against cancer cells.

- Substituent position : The placement of functional groups on the aromatic rings can alter activity profiles significantly.

特性

IUPAC Name |

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-naphthalen-1-yl-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27-23(29)20(15-26)25-28(21-9-5-7-17-6-3-4-8-19(17)21)24(30)22(32-25)14-16-10-12-18(31-2)13-11-16/h3-13,22H,14H2,1-2H3,(H,27,29)/b25-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDUAQPGVBDQKZ-LKUDQCMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。